3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Overview
Description
“3-Methyl-3-azabicyclo[3.3.1]nonan-9-one” is a chemical compound1. It is an azabicycloalkane alkaloid that is 9-azabicyclo[3.3.1]nonane substituted by a methyl group at position 9 and an oxo group at position 32.
Synthesis Analysis
Different routes have been explored for the synthesis of this compound. For instance, a radical-based strategy was reported to construct an indole-fused azabicyclo[3.3.1]nonane structural framework3. Catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel gave the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines4.Molecular Structure Analysis
The molecular structure of “3-Methyl-3-azabicyclo[3.3.1]nonan-9-one” can be found in various databases56. The molecular formula is C9H15NO7.
Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For example, the oxime of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one does not undergo heterocyclization due to the impossibility of a [3,3]-sigmatropic rearrangement of its vinyl ether8.Scientific Research Applications
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Anticancer Chemotherapeutics
- Field: Medical Science, specifically Oncology .
- Application: Bicyclo[3.3.1]nonanes are being explored for their potential as anticancer chemotherapeutics .
- Method: The construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes involves several synthetic routes .
- Results: These compounds have shown promising anticancer activities with few selective compounds .
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Aerobic Oxidation of Alcohols
- Field: Organic Chemistry .
- Application: 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is used for the aerobic oxidation of alcohols .
- Method: ABNO is used as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions .
- Results: The oxidation process is made more environmentally friendly by using aerobic conditions .
-
Enzyme Substrate
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Asymmetric Catalysis
- Field: Organic Chemistry .
- Application: Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis .
- Method: The specific methods of application or experimental procedures are not readily available in the sources I found .
- Results: The use of these compounds in asymmetric catalysis has shown promising results .
-
Ion Receptors
- Field: Biochemistry .
- Application: Some derivatives of bicyclo[3.3.1]nonane have successful applications as ion receptors .
- Method: The specific methods of application or experimental procedures are not readily available in the sources I found .
- Results: These compounds have shown effectiveness as ion receptors .
-
Heterocyclization
- Field: Organic Chemistry .
- Application: The oxime of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one does not undergo heterocyclization due to the impossibility of a [3,3]-sigmatropic rearrangement of its vinyl ether .
- Method: Tropinone oxime reacts with acetylene in superbasic medium to form ordinary products of heterocyclization .
- Results: The oxime of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one does not undergo heterocyclization .
-
Metallocycles
- Field: Inorganic Chemistry .
- Application: Some derivatives of bicyclo[3.3.1]nonane have been used in the construction of metallocycles .
- Method: The specific methods of application or experimental procedures are not readily available in the sources I found .
- Results: These compounds have shown effectiveness in the construction of metallocycles .
-
Molecular Tweezers
- Field: Supramolecular Chemistry .
- Application: Certain derivatives of bicyclo[3.3.1]nonane have found applications as molecular tweezers .
- Method: The specific methods of application or experimental procedures are not readily available in the sources I found .
- Results: These compounds have shown promising results as molecular tweezers .
-
Crystallographic Studies
- Field: Crystallography .
- Application: Unsaturated derivatives of bicyclo[3.3.1]nonane have been used in synthetic and crystallographic studies .
- Method: The specific methods of application or experimental procedures involve the synthesis of these compounds and their examination using crystallography .
- Results: The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .
properties
IUPAC Name |
3-methyl-3-azabicyclo[3.3.1]nonan-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVMGIXBAOSAGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C1)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337284 | |
Record name | 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one | |
CAS RN |
4146-35-4 | |
Record name | 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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